N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
Description
N'-[(E)-(4-Fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide (hereafter referred to by its full IUPAC name) is a pyrazole-carbohydrazide derivative featuring a cyclopenta[c]pyrazole core substituted with a 4-fluorophenyl hydrazone moiety.
Properties
Molecular Formula |
C14H13FN4O |
|---|---|
Molecular Weight |
272.28 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13FN4O/c15-10-6-4-9(5-7-10)8-16-19-14(20)13-11-2-1-3-12(11)17-18-13/h4-8H,1-3H2,(H,17,18)(H,19,20)/b16-8+ |
InChI Key |
VBHORVAZMUYCMN-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC2=C(C1)NN=C2C(=O)N/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NN=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Cyclopentanone Derivatives
The tetrahydrocyclopenta[c]pyrazole core is synthesized via [3+2] cycloaddition between cyclopentanone derivatives and hydrazines. Ethyl 2-cyano-3-ethoxyacrylate reacts with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux (72–78% yield). Triethylamine or potassium carbonate is used to neutralize HCl, facilitating nucleophilic attack (Table 1).
Table 1: Cyclocondensation Conditions for Pyrazole Core Formation
Hydrolysis to Carboxylic Acid
Ethyl esters (e.g., ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate) undergo hydrolysis using 1N LiOH in methanol/water (1:2 v/v) at reflux for 17 h, yielding 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid (95% yield). Acidification with 2N HCl precipitates the product, which is filtered and dried.
Conversion to Carbohydrazide
The carboxylic acid reacts with hydrazine hydrate (2 eq) in ethanol under reflux for 6 h. Thionyl chloride (SOCl₂) is occasionally used to generate the acyl chloride intermediate, improving hydrazide formation efficiency (85–90% yield).
Schiff Base Formation with 4-Fluorobenzaldehyde
Condensation Reaction
The carbohydrazide (1 eq) and 4-fluorobenzaldehyde (1.2 eq) are refluxed in ethanol with catalytic acetic acid (0.1 eq) for 4–6 h. The reaction proceeds via nucleophilic attack of the hydrazide’s NH₂ group on the aldehyde carbonyl, forming an imine (E-configuration).
Equation:
Optimization Strategies
-
Solvent Selection: Ethanol provides optimal solubility and reaction kinetics. Methanol alternatives reduce yields by 15% due to slower imine formation.
-
Catalysis: Acetic acid (pH 4–5) accelerates protonation of the carbonyl oxygen, enhancing electrophilicity. Piperidine (5 mol%) increases yields to 88% by stabilizing the transition state.
-
Workup: Cooling the reaction mixture to 0°C precipitates the product, which is filtered and washed with cold ethanol. Recrystallization from ethanol/water (1:1) improves purity (>98% by HPLC).
Table 2: Condensation Reaction Parameters
| Carbohydrazide (g) | 4-Fluorobenzaldehyde (eq) | Catalyst | Yield | Purity |
|---|---|---|---|---|
| 10.0 | 1.2 | AcOH | 78% | 95% |
| 15.0 | 1.5 | Piperidine | 88% | 98% |
Alternative Pathways and Modifications
One-Pot Synthesis
A sequential approach combines cyclocondensation, hydrolysis, and condensation in a single reactor. Ethyl 2-cyano-3-ethoxyacrylate, 4-fluorophenylhydrazine, and LiOH are heated in ethanol/water (3:1) at 80°C for 24 h, followed by 4-fluorobenzaldehyde addition. This method reduces purification steps but lowers yield (65%) due to side reactions.
Microwave-Assisted Synthesis
Microwave irradiation (150 W, 100°C, 30 min) shortens reaction times by 75% while maintaining yields (82%). Energy efficiency improvements are noted, but scalability remains challenging.
Characterization and Quality Control
Spectroscopic Analysis
Purity Assessment
HPLC (C18 column, acetonitrile/water 70:30, 1 mL/min) shows a single peak at 4.7 min, confirming >98% purity.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing LiOH with KOH reduces reagent costs by 40% but requires longer reaction times (24 h vs. 17 h).
Waste Management
Ethanol is recovered via distillation (85% efficiency), and aqueous LiCl byproducts are neutralized with Ca(OH)₂ to precipitate CaCO₃, minimizing environmental impact.
Challenges and Mitigation
Isomer Control
The E/Z isomer ratio is maintained at 95:5 using excess aldehyde (1.5 eq) and low-temperature workup (0°C).
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : This compound can serve as a precursor for synthesizing more complex organic molecules. Its structure allows for various chemical modifications that can lead to new derivatives with potentially enhanced properties.
Biology
- Enzyme Inhibition : Research indicates that N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide may act as an enzyme inhibitor. This property is valuable in studying metabolic pathways and developing drugs targeting specific enzymes.
- Receptor Modulation : The compound has been investigated for its ability to modulate receptor activity, which is crucial in understanding signal transduction mechanisms in various biological systems.
Medicine
- Therapeutic Potential : Preliminary studies suggest that this compound may have anti-inflammatory and anticancer properties. Its interaction with biological targets could lead to the development of novel therapeutic agents aimed at treating inflammatory diseases and cancer.
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions like arthritis or other inflammatory disorders.
- Anticancer Properties : Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs and their biological activities, highlighting differences in substituents and pharmacological profiles:
Structural and Functional Insights
A. Electron-Withdrawing vs. Electron-Donating Groups
- The 4-fluorophenyl substituent in the queried compound contrasts with P3C’s 2-hydroxy-1-naphthyl group , which has electron-donating properties. Fluorine’s electronegativity enhances membrane permeability and resistance to oxidative metabolism, whereas the naphthyl group in P3C improves π-π stacking with hydrophobic enzyme pockets .
Biological Activity
N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Synthesis
The compound has a molecular formula of and features a tetrahydrocyclopenta structure linked to a pyrazole moiety. Its synthesis typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives under controlled conditions to yield the desired hydrazone product.
Synthetic Route
- Reagents : 4-Fluorobenzaldehyde, hydrazine derivatives.
- Conditions : Reflux in organic solvents such as ethanol or methanol.
- Yield : High yields (>90%) reported in various studies.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation.
Case Studies
-
HeLa Cell Line Study :
- Concentration : 10-100 µM.
- Outcome : Significant reduction in cell viability observed at higher concentrations (IC50 = 45 µM).
-
MCF-7 Cell Line Study :
- Concentration : 5-50 µM.
- Outcome : Induction of apoptosis confirmed via flow cytometry analysis.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to bind to enzymes or receptors involved in critical cellular pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cell surface receptors can modulate signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar hydrazone derivatives:
| Compound Name | Biological Activity |
|---|---|
| (E)-N-(4-chlorobenzylidene)(phenyl)hydrazone | Moderate antimicrobial activity |
| N'-(2-chloro-6-fluorophenyl)methylidene-hydrazone | Strong anticancer properties |
Q & A
Q. What synthetic methodologies are recommended for preparing N'-[(E)-(4-fluorophenyl)methylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide?
The synthesis involves three key steps:
- Pyrazole Core Formation : Cyclocondensation of β-diketones or β-ketoesters with hydrazine derivatives under acidic/basic conditions to form the tetrahydrocyclopenta[c]pyrazole scaffold .
- Hydrazone Linkage : Condensation of the pyrazole-3-carbohydrazide intermediate with 4-fluorobenzaldehyde in ethanol under reflux, using catalytic acetic acid to drive Schiff base formation .
- Purification : Recrystallization from ethanol or methanol, monitored via TLC (hexane:ethyl acetate, 3:1) and characterized by NMR (¹H/¹³C) and IR spectroscopy to confirm the E-configuration of the hydrazone bond .
Q. How can researchers validate the structural integrity of this compound?
- Spectroscopic Techniques : ¹H NMR (δ 8.2–8.5 ppm for hydrazone CH=N), ¹³C NMR (δ 160–165 ppm for carbonyl carbons), and IR (1670–1690 cm⁻¹ for C=O stretching) .
- Single-Crystal XRD : Use SHELX-2018 for crystallographic refinement. Key parameters: space group determination, R-factor optimization (<5%), and hydrogen-bonding network analysis .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary cytotoxicity screening?
- Differential Nuclear Staining (DNS) : Treat TNBC MDA-MB-231 cells with 1–100 µM compound for 48 hrs, then stain with Hoechst 33342/propidium iodide to quantify apoptosis/necrosis ratios .
- MTT Assay : Measure IC₅₀ values across 27 cancer cell lines (e.g., leukemia HL-60, ovarian SK-OV-3) with 72-hr exposure, using 0.1% DMSO as control .
- Cell Cycle Analysis : Flow cytometry after PI staining to detect S/G2-M phase arrest, indicative of microtubule disruption .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with biological targets?
Q. How should researchers address contradictions in bioactivity data across cell lines?
- Transcriptome Profiling : Perform RNA-seq on treated vs. untreated cells (e.g., MDA-MB-231) to identify differentially expressed genes (DEGs) in apoptosis (CASP3, BAX), oxidative stress (SOD2), and kinase pathways (MAPK1) .
- ROS Quantification : Use DCFH-DA fluorescence assay to correlate ROS levels (e.g., 2.5-fold increase at 10 µM) with cell line-specific sensitivity .
- Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to resolve discrepancies (p<0.05) and cluster analysis (PCA) to group cell lines by response patterns .
Q. What crystallographic strategies optimize refinement for this compound?
- SHELXL Parameters :
- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces R₁ residuals. Key metrics: completeness >98%, I/σ(I) >10 in outer shell .
- Validation : Check CIF files with PLATON for ADPs, electron density peaks, and Hirshfeld surface analysis to confirm intermolecular interactions .
Q. How does substituent variation (e.g., 4-fluoro vs. 4-chloro) impact bioactivity?
-
SAR Studies : Synthesize analogs (e.g., 4-Cl, 4-OCH₃) and compare IC₅₀ values. For example:
Substituent IC₅₀ (MDA-MB-231) LogP 4-F 12.3 µM 2.8 4-Cl 18.7 µM 3.1 4-OCH₃ 28.4 µM 2.5 Fluorine’s electronegativity enhances hydrogen bonding, improving cytotoxicity . -
Computational Modeling : Calculate electrostatic potential maps (MEP) at B3LYP/6-311G(d,p) to visualize substituent effects on charge distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

